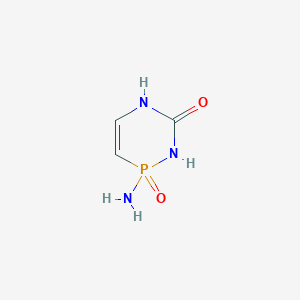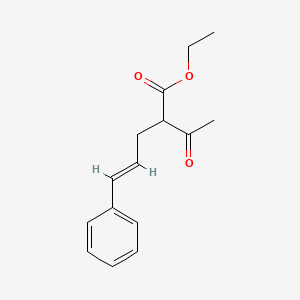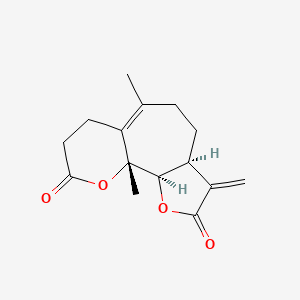
Cobaltate(4-), bis(2-(((3-((1-(((2-chlorophenyl)amino)carbonyl)-2-(oxo-kappaO)propyl)azo-kappaN1)-4-(hydroxy-kappaO)phenyl)sulfonyl)amino)benzoato(3-))-, tetrasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acid Yellow 220 is a chemical compound with the formula C46H34Cl2CoN8Na4O14S2 . It is a yellow powder substance with good solubility . It is usually prepared by synthetic chemistry .
Molecular Structure Analysis
The molecular formula of Acid Yellow 220 is C46H34Cl2CoN8Na4O14S2 . The molecular weight is 1137.75 . The exact structure of Acid Yellow 220 is complex and involves a 1:2 cobalt:ligand complex .
Physical And Chemical Properties Analysis
Acid Yellow 220 appears as an orange powder . It has a high solubility in water . The tinting strength is approximately 200±3% , and it has a moisture content of less than or equal to 5% .
科学的研究の応用
1. Use in Biosorption Studies
Acid Yellow 220 (AY 220) has been extensively studied in biosorption research. For instance, pine leaves, an agricultural residue, were evaluated as a natural biosorbent for AY 220 removal from aqueous solutions. The study found that pine leaves could effectively remove AY 220, indicating their potential as an alternative biosorbent for eliminating this dye from water sources (Deniz & Karaman, 2011). Similarly, another study focused on the biosorption of AY 220 using non-living aerobic granular sludge, demonstrating its efficacy as a low-cost alternative for dye removal (Gao et al., 2010).
2. Electrocoagulation in Dye Removal
Electrocoagulation (EC) has been researched for its effectiveness in removing dyes like AY 220 from colored wastewaters. A study examining the removal of AY 220 through EC found it to be an efficient method for dye elimination, with specific focus on parameters like current density and pH (Pajootan et al., 2012). Another study investigated the decolorization of AY 220 using the EC process and evaluated the specific electrical energy consumption, optimizing operational parameters for efficient color removal (Daneshvar et al., 2007).
3. Nanocomposite Materials for Dye Removal
Research into nanocomposite materials for heavy metal and dye removal from aqueous solutions has also involved AY 220. A study developed porous hydroxyapatite (HAp) polymer nanocomposites using chitosan and carboxymethyl cellulose for the removal of AY 220, showing high adsorption capacity (Manatunga et al., 2016).
4. Photocatalytic Degradation Studies
AY 220 has been used in photocatalytic degradation studies. For instance, the potential of ZnO as a photocatalyst for the degradation of AY 220 was explored, revealing substantial reductions in color and chemical oxygen demand (Behnajady et al., 2006).
Safety and Hazards
Acid Yellow 220 may cause an allergic skin reaction and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, wash off immediately and seek medical help if necessary . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
While specific future directions for Acid Yellow 220 are not mentioned in the available literature, it is part of ongoing research in areas such as environmental remediation . For instance, Acid Yellow 220 has been used in studies exploring the removal of heavy metals and dyes from aqueous solutions .
作用機序
Target of Action
It is widely used as a dye, suggesting that its targets could be various types of fibers such as wool, silk, and nylon .
Result of Action
The primary result of Acid Yellow 220’s action is the imparting of color to various types of fibers. It is known for its excellent leveling and stripping properties, making it widely used for dyeing and printing wool, silk, and nylon .
Action Environment
The action, efficacy, and stability of Acid Yellow 220 can be influenced by various environmental factors. For instance, it has good solubility in water but lower solubility in organic solvents . It also has good stability with respect to light and heat .
生化学分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .
Subcellular Localization
It is known that the compound can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Yellow 220 involves the diazotization of 2-amino-4-nitrophenol followed by coupling with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "2-amino-4-nitrophenol", "sodium nitrite", "hydrochloric acid", "2-naphthol-3,6-disulfonic acid", "sodium hydroxide" ], "Reaction": [ "Dissolve 2-amino-4-nitrophenol in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol-3,6-disulfonic acid in sodium hydroxide solution.", "Add the diazonium salt solution to the above solution with stirring to form the coupling product.", "Filter the product and wash with water.", "Dry the product and recrystallize from water to obtain Acid Yellow 220." ] } | |
CAS番号 |
70851-34-2 |
分子式 |
C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |
分子量 |
1206.7 g/mol |
IUPAC名 |
tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |
InChI |
InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |
InChIキー |
LVSJPUNUJNHSOQ-YDEBHIOOSA-H |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
その他のCAS番号 |
70851-34-2 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



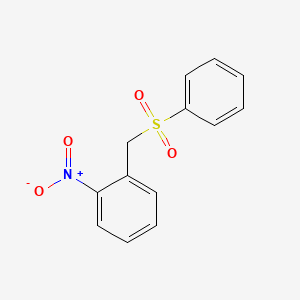
![[2-Methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B1659963.png)
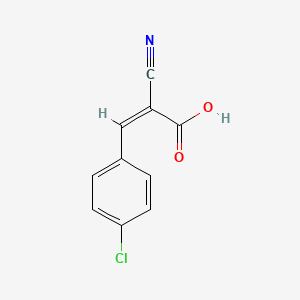
![4-[3-(Acetyloxy)butyl]phenyl acetate](/img/structure/B1659966.png)
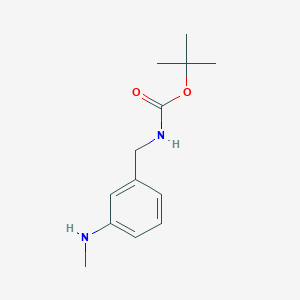
![1H-Purine, 6-[(3-phenyl-2-propenyl)thio]-](/img/structure/B1659968.png)

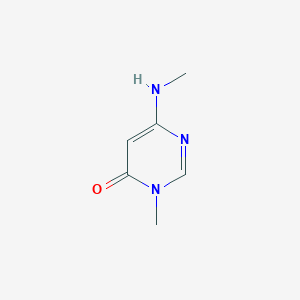
![4,4'-Bis[(2-hydroxyethyl)methylamino]benzophenone](/img/structure/B1659973.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)
